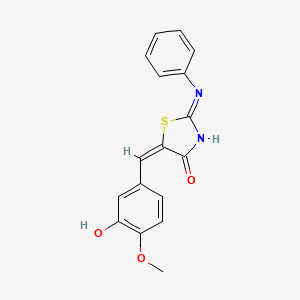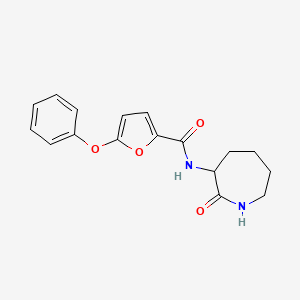![molecular formula C34H40N2O B5961454 (4-Propylphenyl)-[2,2,4-trimethyl-5-(2,2,4-trimethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone](/img/structure/B5961454.png)
(4-Propylphenyl)-[2,2,4-trimethyl-5-(2,2,4-trimethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Propylphenyl)-[2,2,4-trimethyl-5-(2,2,4-trimethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propylphenyl)-[2,2,4-trimethyl-5-(2,2,4-trimethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivatives, followed by the introduction of the propylphenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Propylphenyl)-[2,2,4-trimethyl-5-(2,2,4-trimethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Propylphenyl)-[2,2,4-trimethyl-5-(2,2,4-trimethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific targets can be useful in drug discovery and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (4-Propylphenyl)-[2,2,4-trimethyl-5-(2,2,4-trimethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Used as a plasticizer in various applications.
1,3-Pentanediol, 2,2,4-trimethyl-: Known for its use in organic synthesis.
Trimethyl ((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane: Utilized in the preparation of various organic compounds.
Uniqueness
What sets (4-Propylphenyl)-[2,2,4-trimethyl-5-(2,2,4-trimethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone apart from these similar compounds is its unique combination of aromatic rings and functional groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-propylphenyl)-[2,2,4-trimethyl-5-(2,2,4-trimethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N2O/c1-8-12-24-17-19-25(20-18-24)31(37)36-29-16-11-14-27(30(29)23(2)21-33(36,5)6)34(7)22-32(3,4)35-28-15-10-9-13-26(28)34/h9-11,13-21,35H,8,12,22H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXMXWSHTDRYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2C3=CC=CC(=C3C(=CC2(C)C)C)C4(CC(NC5=CC=CC=C54)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
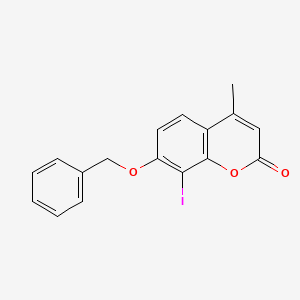
![dimethyl 5-[(5-bromo-1-naphthoyl)amino]isophthalate](/img/structure/B5961383.png)
![1'-isopropyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5961397.png)
![N-{[2-(1-azocanylcarbonyl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-1-(3-pyridinyl)-2-propanamine](/img/structure/B5961405.png)
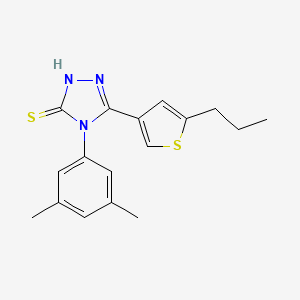
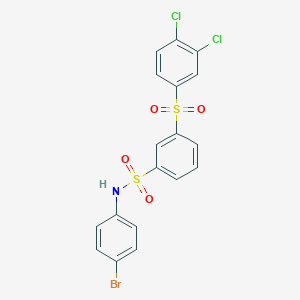

![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B5961431.png)
![2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]-N-phenylacetamide](/img/structure/B5961450.png)
![2-[1-(3,4-difluorobenzyl)-4-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5961452.png)
![3-[1-(3-chlorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B5961476.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline](/img/structure/B5961483.png)
